Verdinexor - 1392136-43-4

Verdinexor

Catalog Number: EVT-285986
CAS Number: 1392136-43-4
Molecular Formula: C18H12F6N6O
Molecular Weight: 442.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Verdinexor (KPT-335), a member of the Selective Inhibitor of Nuclear Export (SINE) compound class, is a potent, orally bioavailable small molecule that selectively inhibits the nuclear export protein exportin 1 (XPO1/CRM1) [, , , , , , , , , , , , , , , , , , , ]. In scientific research, verdinexor serves as a valuable tool for investigating various biological processes and disease mechanisms, particularly those involving XPO1-mediated nuclear export and its downstream effects. Its selectivity for XPO1 over other exportins makes it a valuable tool for dissecting the specific roles of XPO1 in cellular processes.

Leptomycin B (LMB)

Compound Description: Leptomycin B (LMB) is a natural product isolated from Streptomyces spp. It is a potent and specific inhibitor of CRM1 (Chromosome Region Maintenance 1), also known as exportin 1 (XPO1). LMB covalently binds to a cysteine residue within the cargo-binding groove of CRM1, preventing the formation of the CRM1-cargo complex and subsequent nuclear export. []

Relevance: LMB is structurally unrelated to Verdinexor but shares the same target, CRM1/XPO1. While LMB exhibits potent anti-influenza activity in vitro, its in vivo toxicity limits its therapeutic use. Verdinexor represents a newer generation of CRM1 inhibitors with improved safety profiles compared to LMB. [, ]

Selinexor (KPT-330)

Compound Description: Selinexor is another selective inhibitor of nuclear export (SINE) compound that acts on XPO1/CRM1. It is an orally bioavailable small molecule that has shown promising antitumor activity in preclinical and clinical studies against various cancers, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL). []

Relevance: Selinexor belongs to the same class of SINE compounds as Verdinexor and shares a similar mechanism of action by inhibiting XPO1/CRM1. Both compounds demonstrate therapeutic potential in various cancer types. Selinexor's FDA approval for multiple myeloma highlights the clinical validation of targeting XPO1/CRM1 for therapeutic intervention. [, , ]

KPT-185

Compound Description: KPT-185 is a selective inhibitor of nuclear export (SINE) that specifically targets CRM1. It exhibits antiviral activity against New World alphaviruses, such as Venezuelan equine encephalitis virus (VEEV). KPT-185 affects viral assembly by enhancing capsid localization to the nucleus, leading to a decrease in viral titers. []

Relevance: KPT-185 belongs to the same class of SINE compounds as Verdinexor and shares the CRM1 inhibitory activity. Both compounds affect viral replication by altering the localization of viral proteins. The structural similarities and shared mechanisms of action between KPT-185 and Verdinexor suggest potential applications for both compounds in treating viral infections. []

KPT-350

Compound Description: KPT-350 is another SINE compound that targets CRM1, similar to Verdinexor. This compound displays antiviral effects against New World alphaviruses, particularly VEEV. Studies demonstrate that KPT-350 disrupts viral assembly by enhancing the nuclear localization of capsid proteins, leading to reduced viral titers. []

Relevance: KPT-350 is closely related to Verdinexor in terms of its SINE classification and CRM1 inhibitory activity. Both compounds can impact viral replication by disrupting the localization of crucial viral proteins. The structural similarities and shared mechanisms between KPT-350 and Verdinexor highlight their potential therapeutic value in managing viral infections. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used to treat certain types of cancer, including multiple myeloma. It works by blocking the action of proteasomes, which are cellular complexes responsible for degrading proteins. This leads to an accumulation of abnormal proteins within the cell and ultimately triggers cell death. []

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy medication used to treat various cancers, including leukemia, lymphoma, and breast cancer. It functions by intercalating into DNA and inhibiting topoisomerase II, thereby interfering with DNA replication and repair, leading to cell death. []

Overview

Verdinexor, also known as KPT-335, is a novel orally bioavailable compound that functions as a selective inhibitor of nuclear export, specifically targeting Exportin 1 (XPO1). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancers and viral infections. Verdinexor operates by disrupting the nuclear export of proteins that contain nuclear export signals, which are crucial for cellular processes such as growth and proliferation.

Source and Classification

Verdinexor is classified as a selective inhibitor of nuclear export (SINE) compound. It was developed through a collaboration between Karyopharm Therapeutics and Piramal Pharma Solutions, who synthesized the compound under contract. The drug has been evaluated in clinical settings for its efficacy against various malignancies, including lymphomas and osteosarcomas in canine models, demonstrating its potential as an anticancer agent.

Synthesis Analysis

The synthesis of Verdinexor involves several steps that utilize molecular modeling to screen a virtual library of compounds for activity against the nuclear export signal groove of XPO1. The compound forms a slowly reversible covalent bond with cysteine-528 of XPO1, which distinguishes it from other inhibitors like leptomycin B that are toxic in vivo. The synthesis process includes:

  • Chemical Reaction Conditions: Verdinexor is synthesized using standard organic chemistry techniques, including purification steps to ensure high purity.
  • Characterization Techniques: The compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of Verdinexor can be described as follows:

  • Chemical Formula: C₁₈H₁₈ClN₃O₃S
  • Molecular Weight: Approximately 373.87 g/mol
  • Structural Features: Verdinexor contains a thiazole ring, which is integral to its binding affinity to XPO1. The specific arrangement of functional groups within the molecule contributes to its selectivity and potency.

Data Representation

PropertyValue
Chemical FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight373.87 g/mol
Structure TypeSelective inhibitor of nuclear export
Chemical Reactions Analysis

The primary chemical reactions involving Verdinexor relate to its interaction with XPO1:

  • Binding Reaction: Verdinexor binds to the nuclear export signal groove of XPO1, inhibiting the transport of proteins that are crucial for cancer cell survival.
  • Reversible Covalent Bonding: The formation of a covalent bond with cysteine-528 leads to prolonged inhibition of XPO1 activity.
Mechanism of Action

Verdinexor's mechanism of action centers around its ability to inhibit the nuclear export function mediated by XPO1. This inhibition results in the accumulation of tumor suppressor proteins and pro-apoptotic factors within the nucleus, leading to:

  • Cell Cycle Arrest: By preventing the export of key regulatory proteins involved in cell cycle progression, Verdinexor induces cell cycle arrest.
  • Apoptosis Induction: The accumulation of pro-apoptotic factors promotes programmed cell death in cancer cells.

Data on Efficacy

Studies have shown that Verdinexor effectively inhibits the proliferation of various cancer cell lines at low nanomolar concentrations (IC50 ranging from 21 to 74 nM) while exhibiting minimal cytotoxicity towards normal cells at higher concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically presented as a powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels relevant for biological systems.
Applications

Verdinexor has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: It has been tested in clinical trials for treating lymphomas and other malignancies due to its ability to inhibit tumor growth by targeting XPO1.
  • Viral Infections: Preclinical studies indicate that Verdinexor can inhibit the replication of various strains of influenza viruses by blocking the export of viral ribonucleoproteins.
  • Veterinary Medicine: Clinical trials have demonstrated efficacy in treating canine lymphomas and osteosarcomas, showcasing its potential beyond human medicine.
Molecular Mechanisms of Verdinexor as a Selective Inhibitor of Nuclear Export

Structural and Functional Characterization of Exportin-1 (XPO1/CRM1)

Exportin-1 (XPO1), also termed Chromosome Region Maintenance 1 (CRM1), is the primary nuclear export chaperone for >200 macromolecules, including tumor suppressor proteins (TSPs), cell cycle regulators, and viral ribonucleoproteins. Structurally, XPO1 comprises 20–21 tandem HEAT repeats forming a spiral-shaped solenoid with a central hydrophobic groove for Nuclear Export Signal (NES) binding [1] [8]. This groove recognizes leucine-rich NES motifs (Φ-X₂-₃-Φ-X₂-₃-Φ-X-Φ, where Φ = hydrophobic residue). XPO1 overexpression is oncogenic, correlating with poor prognosis in neuroblastoma, esophageal carcinoma, and hematologic malignancies by mislocalizing TSPs to the cytoplasm [1] [5] [8]. Its function is GTPase-Ran-dependent: nuclear RanGTP binding induces conformational changes in XPO1 to form a ternary complex (XPO1-RanGTP-cargo). Cytoplasmic RanGAP hydrolyzes RanGTP to RanGDP, triggering complex disassembly and cargo release [8] [4].

Table 1: Key XPO1 Cargo Proteins Relevant to Verdinexor Activity

Cargo TypeSpecific ProteinsFunctional Consequence of Nuclear Export Inhibition
Tumor Suppressorsp53, p21, p27, FOXO1, RB1Cell cycle arrest, apoptosis induction
Oncogenic Regulatorsc-Myc, SurvivinSuppression of proliferation/survival pathways
Viral ComponentsInfluenza vRNP, HIV RevBlockade of viral replication
Inflammation MediatorsIκB, NF-κB subunitsAttenuation of cytokine production

Covalent Binding Dynamics at the Cys528 Residue in the NES-Binding Groove

Verdinexor (KPT-335) belongs to the Selective Inhibitor of Nuclear Export (SINE) class. It contains an α,β-unsaturated ketone that forms a reversible, covalent Michael adduct with the sulfhydryl group of Cysteine 528 (Cys528) within XPO1’s NES-binding groove [1] [7]. Unlike the irreversible inhibitor Leptomycin B (toxic in vivo), Verdinexor’s binding is slowly reversible, enhancing its therapeutic window. Structural studies confirm that occupancy of Cys528 sterically hinders NES engagement, preventing cargo loading. This interaction also induces proteasomal degradation of XPO1, further suppressing export function [7] [4]. Specificity profiling across 104 receptors/kinases revealed negligible off-target binding, underscoring its selectivity [6].

Modulation of Nuclear-Cytoplasmic Trafficking of Tumor Suppressor Proteins

By blocking XPO1, Verdinexor forces nuclear retention of TSPs, reactivating their transcriptional programs:

  • In esophageal carcinoma: Nuclear accumulation of p53 and FOXO1 downregulates c-Myc and FOSL1, suppressing proliferation and migration. c-Myc overexpression rescues Verdinexor-induced cytotoxicity, confirming pathway specificity [1].
  • In neuroblastoma: Nuclear FOXO1 and RB1 accumulation inhibits PI3K/AKT signaling, inducing apoptosis. Concurrent p53 nuclear enrichment activates p21 transcription, causing G₀/G₁ cell cycle arrest. In vivo xenografts show significant tumor regression correlating with TSP nuclear localization [5].
  • In canine melanoma: Verdinexor upregulates nuclear p53 and p21, inhibiting colony formation and triggering Annexin V-positive apoptosis [7].

Inhibition of Viral Ribonucleoprotein (vRNP) Export in Influenza and RSV Pathogenesis

XPO1 mediates nuclear export of viral ribonucleoproteins (vRNPs) complexed with viral NEP (Nuclear Export Protein). Verdinexor blocks this interaction:

  • Influenza A/B: By binding influenza NEP’s NES, XPO1 transports vRNPs to the cytoplasm for assembly. Verdinexor (EC₅₀: 0.2–1.5 µM) inhibits vRNP export, suppressing replication of pandemic H1N1, H5N1, H7N9, and influenza B strains in vitro. Prophylactic/therapeutic oral dosing in mice reduces lung viral titers and mortality [2] [6].
  • RSV: Verdinexor impedes RSV matrix (M) protein nuclear shuttling, reducing viral titers by >90% in airway epithelial cells [6].
  • Broad-spectrum activity: Effective against adenovirus, BK virus, and cytomegalovirus by disrupting nuclear egress of viral DNA/protein complexes [6].

Table 2: Antiviral Efficacy of Verdinexor Against Select Viruses

VirusRelevant Viral CargoVerdinexor EC₅₀/IC₅₀Mechanistic Outcome
Influenza AvRNP-NEP complex0.2–1.5 µMNuclear vRNP sequestration
RSVMatrix (M) protein0.7 µMInhibition of M-nucleocytoplasmic shuttling
HIVRev protein116–160 nMNuclear retention of Rev-responsive RNA
HCMVUndefined DNA/protein complexes<1 µMSuppressed late gene expression

Role in NF-κB Pathway Suppression and Cytokine Storm Mitigation

XPO1 exports IκB and NF-κB subunits (e.g., p65) to the cytoplasm, enabling NF-κB activation and proinflammatory gene transcription. Verdinexor blocks this via:

  • IκB nuclear retention: Cytoplasmic IκB degradation permits NF-κB nuclear translocation. Nuclear IκB accumulation inhibits NF-κB, reducing TNF-α, IL-6, and IL-1β production [2] [6].
  • Direct NF-κB subunit trapping: Nuclear sequestration of RelA/p65 prevents DNA binding. In influenza-infected mice, Verdinexor lowers pulmonary IL-6 and TNF-α by >70%, mitigating immune pathology [2].
  • Global transcript retention: XPO1 exports inflammation-related mRNAs (e.g., COX-2). Verdinexor forces their nuclear accumulation, reducing protein synthesis and dampening "cytokine storms" in viral infections [6] [4].

Properties

CAS Number

1392136-43-4

Product Name

Verdinexor

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide

Molecular Formula

C18H12F6N6O

Molecular Weight

442.3 g/mol

InChI

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-

InChI Key

OPAKEJZFFCECPN-XQRVVYSFSA-N

SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

KPT-335; KPT 335; KPT335; Verdinexor

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.